2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C14H20N2O3S and its molecular weight is 296.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of novel functionalized N-sulfonates containing quinolyl functional groups has been explored, with these compounds demonstrating potential biological activities including antimicrobial and antifungal activities. For instance, quaternary ammonium salts derived from quinolyl groups have shown high activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. This indicates the significance of such compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Catalysis and Organic Synthesis
N-sulfonated Brönsted acidic catalysts have been developed to promote the synthesis of polyhydroquinoline derivatives through Hantzsch condensation under solvent-free conditions. These catalysts facilitate the production of hexahydroquinolines, offering an efficient method for synthesizing complex organic molecules with potential applications in drug development and other areas of organic chemistry (Goli-Jolodar, Shirini, & Seddighi, 2016).
Chelating Properties
Research into sulfonamidoquinolines has highlighted their chelating properties with divalent metals, which are crucial for developing new materials and reagents in analytical chemistry. These compounds can form complexes with metals such as Cu2+, Co2+, Ni2+, and Zn2+, offering a basis for innovations in material science and chemical sensing technologies (Nakamura et al., 1984).
Material Science and Surface Chemistry
The synthesis of zwitterionic gemini surfactants from sulfobetaine-type compounds, including those related to tetrahydroquinoline derivatives, has been investigated for their surface-active properties. These surfactants exhibit unique physicochemical properties, such as forming very small micelles and varying adsorption rates, making them useful in a wide range of applications from drug delivery systems to environmental remediation (Yoshimura et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in fragment-based covalent ligand discovery . These compounds can be incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .
Mode of Action
It’s worth noting that similar compounds have been used as electrophiles in fragment-based covalent ligand discovery . This suggests that the compound may interact with its targets through a covalent bond, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been used for targeted protein degradation , which suggests that the compound may affect protein synthesis and degradation pathways.
Result of Action
If the compound is indeed used for targeted protein degradation , it could lead to the reduction or elimination of specific proteins within the cell, potentially altering cellular functions.
Properties
IUPAC Name |
2-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10(2)9-20(18,19)15-12-5-6-13-11(8-12)4-7-14(17)16(13)3/h5-6,8,10,15H,4,7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAPTWSDZSJNIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.